3-(Ethoxymethyl)cyclopentanone
Description
3-(Ethoxymethyl)cyclopentanone is a cyclopentanone derivative featuring an ethoxymethyl (-CH2-O-C2H5) substituent at the 3-position of the five-membered cyclic ketone. Cyclopentanone derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and biological activities .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(ethoxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H14O2/c1-2-10-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3 |
InChI Key |
SZXOKKIOXOFLRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
3-(Ethoxymethyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving cyclopentanone derivatives.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the ethoxymethyl group can be involved in substitution reactions.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Reactivity and Bioactivity
Cyclopentanone derivatives vary significantly in properties based on substituent type and position. Key comparisons include:
3-(Hydroxymethyl)cyclopentanone (HCPN)
- Structure : Features a hydroxymethyl (-CH2-OH) group at the 3-position.
- Synthesis : Produced via catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), a biomass-derived platform chemical .
- Applications : Serves as a precursor for biofuels and polymers.
2,5-Bis(3,4,5-trimethoxybenzylidene)cyclopentanone
- Structure : Contains two aromatic benzylidene groups at the 2- and 5-positions.
- Bioactivity : Demonstrates potent multidrug resistance (MDR) reversal in cancer chemotherapy, 31× more active than verapamil .
Curcuminoid Cyclopentanone Analogs
- Example: (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d).
- Bioactivity : Exhibits strong antioxidant, angiotensin-converting enzyme (ACE) inhibition, and tyrosinase inhibition .
- Comparison: The ethoxymethyl group lacks phenolic hydroxyls, which are critical for hydrogen bonding in antioxidant activity, suggesting lower radical scavenging capacity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
